molecular formula C15H13BrClN B6218071 N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride CAS No. 2751621-67-5

N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride

Cat. No.: B6218071
CAS No.: 2751621-67-5
M. Wt: 322.6
InChI Key:
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Description

N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenyl group, an ethynyl group, and an aniline moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Alkylation: The reaction of 3-bromophenylmethanol with aniline to form N-[(3-bromophenyl)methyl]aniline.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl and aniline moieties.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl and ethynyl groups can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The aniline moiety can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-methylaniline: Similar in structure but lacks the ethynyl group.

    N-[(3-bromophenyl)methyl]aniline: Similar but without the ethynyl group.

    3-Ethynylaniline: Lacks the bromophenyl group.

Uniqueness

N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride is unique due to the presence of both the bromophenyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride involves the reaction of 3-bromobenzyl chloride with 3-ethynylaniline in the presence of a base to form the intermediate N-[(3-bromophenyl)methyl]-3-ethynylaniline, which is then treated with hydrochloric acid to obtain the final product as a hydrochloride salt.", "Starting Materials": [ "3-bromobenzyl chloride", "3-ethynylaniline", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-bromobenzyl chloride and 3-ethynylaniline in a suitable solvent (e.g. dichloromethane) and add a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by TLC or other analytical methods.", "Step 3: Extract the product with a suitable organic solvent (e.g. ethyl acetate) and wash the organic layer with water and brine.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate N-[(3-bromophenyl)methyl]-3-ethynylaniline as a yellow solid.", "Step 5: Dissolve the intermediate in hydrochloric acid and stir the mixture at room temperature for several hours.", "Step 6: Filter the resulting precipitate and wash it with cold water to obtain the final product N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride as a white solid." ] }

CAS No.

2751621-67-5

Molecular Formula

C15H13BrClN

Molecular Weight

322.6

Purity

95

Origin of Product

United States

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